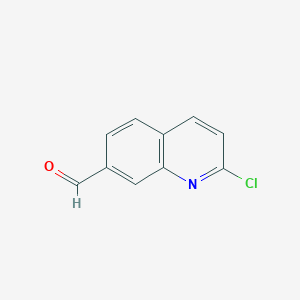
2-Chloroquinoline-7-carbaldehyde
Vue d'ensemble
Description
2-Chloroquinoline-7-carbaldehyde is a derivative of quinoline, a bicyclic heterocycle . It is one of several isomeric chloro derivatives of quinoline .
Synthesis Analysis
This compound can be synthesized from vinylaniline and phosgene . Recent advances in its chemistry include the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Molecular Structure Analysis
The molecular structure of this compound has been studied using quantum mechanical density functional theory (DFT) approach . The observations were compared to experimental DFT results .Chemical Reactions Analysis
The chemistry of this compound involves various reactions. For instance, it can undergo amination by microwave-enhanced reaction using ammonium acetate . It can also react with primary amines to produce Schiff’s bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using vibrational spectroscopy . The progress of the reactions were monitored with TLC and spots were visualized using UV light at 254 nm .Applications De Recherche Scientifique
Chloroquine and Derivatives: A Review
Chloroquine (CQ) and its derivatives, including hydroxychloroquine (HCQ), are well-known for their antimalarial effects. Beyond antimalarial applications, ongoing research has revealed intriguing biochemical properties of CQ, inspiring its repurposing in managing various infectious and noninfectious diseases. Novel compounds based on the CQ scaffold have been studied for potential therapeutic applications in cancer therapy and as synergistic partners in combination chemotherapy (Njaria et al., 2015).
Applications in COVID-19 Treatment
The effectiveness of chloroquine and hydroxychloroquine in in vitro experiments against COVID-19 has been noted, with these compounds inhibiting SARS-CoV-2 virus duplication. Clinical studies have indicated a significant effect of chloroquine in clearing the virus and improving clinical outcomes, suggesting its potential role in managing COVID-19 disease (Dermawan et al., 2020).
Role in Autoimmune Disorders
Chloroquine and hydroxychloroquine are also recognized for their immunosuppressive activity, which contributes to their efficacy in treating autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis. Their capacity to reduce T-cell and B-cell hyperactivity, along with pro-inflammatory cytokine gene expression, underscores their therapeutic relevance in autoimmune conditions (Taherian et al., 2013).
Insights from 8-Hydroxyquinolines
Research on 8-hydroxyquinoline, a related quinoline derivative, highlights its significant biological activities and metal chelation properties, making it a potent candidate for treating various diseases, including cancer, HIV, and neurodegenerative disorders. This suggests that structural analogs like 2-Chloroquinoline-7-carbaldehyde might also possess interesting biological properties worth exploring (Gupta et al., 2021).
Mécanisme D'action
Safety and Hazards
While specific safety data for 2-Chloroquinoline-7-carbaldehyde was not found, a related compound, 7-Chloroquinoline, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Orientations Futures
Propriétés
IUPAC Name |
2-chloroquinoline-7-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-4-3-8-2-1-7(6-13)5-9(8)12-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIUTINUVPIBPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296910 | |
| Record name | 2-Chloro-7-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863549-06-8 | |
| Record name | 2-Chloro-7-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863549-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


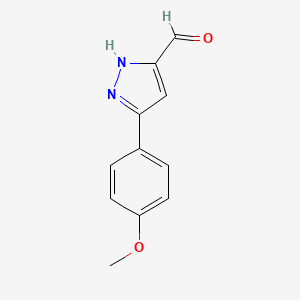
![tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate](/img/structure/B3159556.png)
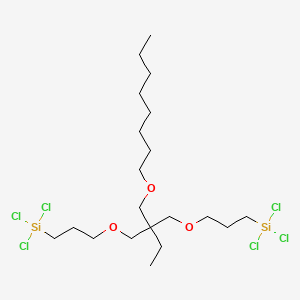
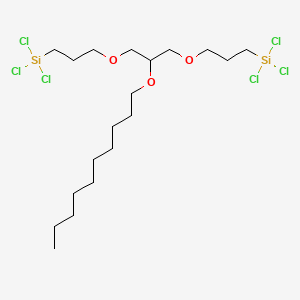
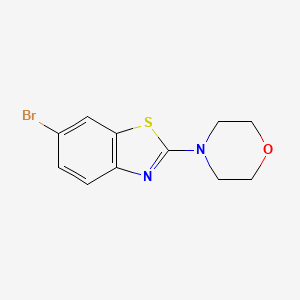
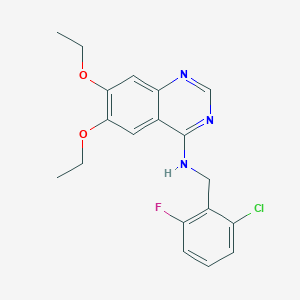
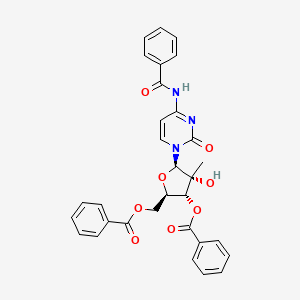
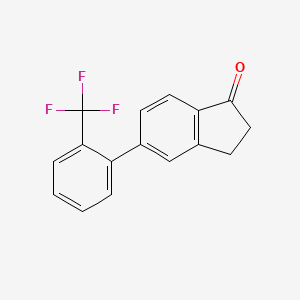
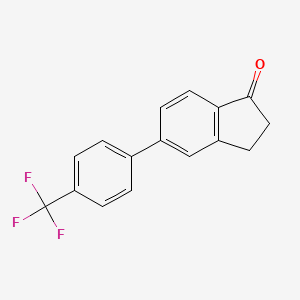

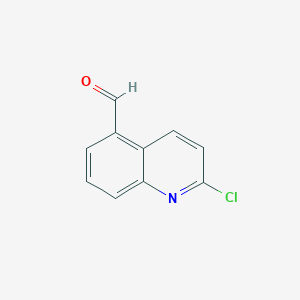
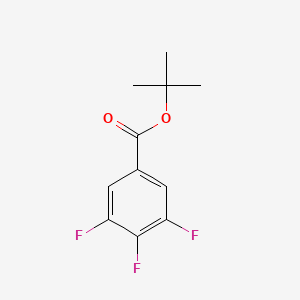
![(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid](/img/structure/B3159650.png)

